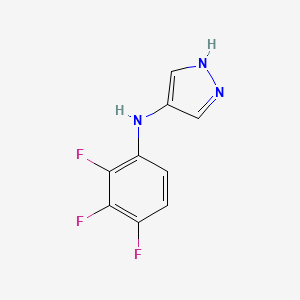

N-(2,3,4-Trifluorophenyl)-1H-pyrazol-4-amine

Description

Properties

Molecular Formula |

C9H6F3N3 |

|---|---|

Molecular Weight |

213.16 g/mol |

IUPAC Name |

N-(2,3,4-trifluorophenyl)-1H-pyrazol-4-amine |

InChI |

InChI=1S/C9H6F3N3/c10-6-1-2-7(9(12)8(6)11)15-5-3-13-14-4-5/h1-4,15H,(H,13,14) |

InChI Key |

QENIPOBKJNXMTH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1NC2=CNN=C2)F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3,4-Trifluorophenyl)-1H-pyrazol-4-amine typically involves the reaction of 2,3,4-trifluoroaniline with a pyrazole derivative under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group at position 4 of the pyrazole ring acts as a nucleophile, enabling alkylation or acylation under controlled conditions.

Key Findings :

-

Alkylation proceeds efficiently with primary alkyl halides but requires prolonged heating for sterically hindered substrates.

-

Acylation yields depend on the electronic nature of the acyl chloride; electron-deficient substrates (e.g., trifluoroacetyl chloride) show lower reactivity due to reduced nucleophilicity of the amine .

Diazotization and Coupling Reactions

The amine group can be diazotized to form reactive intermediates for azo-coupling or cyclization.

Mechanistic Insight :

-

Tosylated diazonium salts enhance stability, enabling subsequent coupling with β-keto esters to form fused pyridines .

-

Side reactions like acetyl migration (C→N) are observed under nucleophilic catalysis (e.g., DABCO) .

Condensation Reactions

The amine participates in Schiff base formation and hydrazone synthesis.

Example :

-

Condensation with 4-pyridinecarbaldehyde yields imines showing 80% inhibition of A549 lung cancer cells .

Electrophilic Aromatic Substitution

The pyrazole ring undergoes regioselective electrophilic substitution, directed by fluorine’s electron-withdrawing effects.

| Reaction Type | Reagents/Conditions | Product | Regiochemistry | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitro-pyrazole derivatives | C-5 position | |

| Sulfonation | SO₃, DCE, 50°C | 5-Sulfo-pyrazole derivatives | C-5 position |

Note :

-

Fluorine substituents deactivate the phenyl ring but direct electrophiles to the para position relative to the amine on the pyrazole .

Oxidation and Reduction

Controlled oxidation of substituents modifies electronic properties.

Applications :

Scientific Research Applications

N-(2,3,4-Trifluorophenyl)-1H-pyrazol-4-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry: Utilized in the development of advanced materials, such as polymers with specific properties.

Mechanism of Action

The mechanism of action of N-(2,3,4-Trifluorophenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluorophenyl group can enhance the compound’s binding affinity and specificity for its targets, leading to more potent biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2,3,4-Trifluorophenyl)-1H-pyrazol-4-amine with six structurally related pyrazole derivatives, focusing on molecular properties, substituent effects, and synthesis methodologies.

Structural and Molecular Comparison

Key Observations :

- Fluorine Impact: The trifluorophenyl group in the target compound enhances electronegativity and metabolic stability compared to mono- or di-fluoro analogs (e.g., ’s chloro-fluoro derivative).

- Substituent Position : Pyrazole-4-amine derivatives (e.g., ) often exhibit distinct electronic profiles compared to 3-amine isomers (e.g., ), influencing receptor binding or solubility.

- Functional Groups: Sulfonyl () and phenoxy () substituents introduce polarizable moieties, contrasting with the non-polar trifluoromethyl or cyclopropyl groups.

Biological Activity

N-(2,3,4-Trifluorophenyl)-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies to provide a comprehensive overview of its pharmacological properties.

Synthesis and Characterization

The synthesis of N-(2,3,4-trifluorophenyl)-1H-pyrazol-4-amine typically involves the reaction of 2,3,4-trifluoroaniline with pyrazole derivatives under controlled conditions. Various methodologies have been reported for the synthesis of pyrazole derivatives, including the use of diazo compounds and electrophilic aromatic substitution reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Anticancer Properties

N-(2,3,4-Trifluorophenyl)-1H-pyrazol-4-amine has shown promising anticancer activity in various studies. For instance:

- Cell Line Studies : The compound was tested against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and Hela (cervical cancer). In vitro studies demonstrated significant antiproliferative effects with IC50 values reported as low as 0.98 µM for A549 cells .

- Mechanism of Action : The compound's mechanism involves the inhibition of key signaling pathways associated with cancer proliferation. Specifically, it has been shown to inhibit c-Met and VEGFR-2 kinase activities, which are crucial for tumor growth and metastasis . Additionally, it induces apoptosis in cancer cells through modulation of cell cycle phases and expression levels of apoptosis-related proteins .

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit anti-inflammatory properties. N-(2,3,4-trifluorophenyl)-1H-pyrazol-4-amine has been evaluated for its ability to reduce inflammation in preclinical models:

- In Vivo Studies : In animal models of acute inflammation, compounds similar to N-(2,3,4-trifluorophenyl)-1H-pyrazol-4-amine have demonstrated significant reductions in paw swelling and inflammatory markers .

Case Studies

Several case studies highlight the biological efficacy of pyrazole derivatives:

- Study on Glioblastoma : A series of pyrazole derivatives were screened against glioblastoma cell lines. One compound exhibited low micromolar activity against AKT2/PKBβ kinase, which is pivotal in glioma malignancy .

- Neuroblastoma Selectivity : Another study investigated pyrazole oxime derivatives showing selective toxicity towards neuroblastoma cells while sparing healthy fibroblast cells. The most potent derivative achieved an IC50 value comparable to established chemotherapeutics like vincristine .

Comparative Biological Activity Table

| Biological Activity | Compound | IC50 Value | Cell Line/Model |

|---|---|---|---|

| Antiproliferative | N-(2,3,4-Trifluorophenyl)-1H-pyrazol-4-amine | 0.98 µM | A549 (Lung Cancer) |

| Inhibition of c-Met | N-(2,3,4-Trifluorophenyl)-1H-pyrazol-4-amine | 26 nM | In Vitro |

| Anti-inflammatory | Similar Pyrazole Derivative | Significant reduction in paw swelling | AA Rat Model |

| Neuroblastoma Selectivity | Pyrazole Oxime Derivative | 85.94 µM | SH-SY5Y (Neuroblastoma) |

Q & A

Q. What are the established synthetic routes for N-(2,3,4-Trifluorophenyl)-1H-pyrazol-4-amine, and what catalysts or conditions optimize yield?

A common method involves Buchwald-Hartwig amination using a copper(I) bromide catalyst and cesium carbonate as a base in dimethyl sulfoxide (DMSO) at 35°C. For example, a related pyrazole derivative achieved a 17.9% yield under these conditions, with purification via dichloromethane extraction and gradient chromatography . Key parameters affecting yield include:

- Catalyst : Copper(I) bromide enhances coupling efficiency.

- Solvent : Polar aprotic solvents like DMSO improve reaction homogeneity.

- Temperature : Moderate heating (30–40°C) balances reaction rate and side-product formation.

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, triclinic crystal systems (space group P1) with unit cell parameters a = 10.2487 Å, b = 10.4643 Å, and c = 10.5489 Å were resolved using Bruker SMART APEXII diffractometers. Software like OLEX2 and SHELXL refine structures, achieving R factors < 0.08 . Complementary techniques:

- NMR : H and C spectra confirm substituent positions (e.g., aromatic protons at δ 8.87 ppm) .

- HRMS : Validates molecular weight (e.g., m/z 215 [M+H]) .

Q. What solvents and purification methods are recommended for isolating this compound?

- Extraction : Dichloromethane effectively isolates the product from aqueous layers .

- Chromatography : Gradient elution (0–100% ethyl acetate/hexane) removes unreacted starting materials .

- Recrystallization : Ethanol or acetonitrile yields high-purity crystals for SC-XRD .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound?

Discrepancies often arise from solvent effects, impurities, or tautomerism. Mitigation strategies:

Q. What strategies improve low yields in Buchwald-Hartwig amination for arylpyrazole derivatives?

Optimize:

Q. How does fluorination at the 2,3,4-positions of the phenyl ring influence electronic properties?

Computational studies (DFT) reveal:

- Electron-Withdrawing Effects : Fluorine atoms lower the HOMO energy, increasing electrophilicity.

- Crystal Packing : Trifluorination induces C–H···F interactions, stabilizing the lattice (e.g., V = 950.03 Å) .

- Bioactivity : Enhanced membrane permeability in antimicrobial assays compared to non-fluorinated analogs .

Q. What crystallographic software tools are recommended for resolving disordered structures?

- OLEX2 : Integrates SHELXL for refinement and SADABS for absorption correction, critical for handling low-symmetry systems (P1) .

- PLATON : Detects twinning and validates hydrogen-bonding networks (e.g., N–H···N interactions) .

- Mercury : Visualizes π-stacking and van der Waals interactions in triclinic systems .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.